molecular formula C15H16N4O2S B2426964 3-Oxo-4-pyridin-3-yl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 2320536-62-5

3-Oxo-4-pyridin-3-yl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2426964
CAS RN: 2320536-62-5
M. Wt: 316.38
InChI Key: WBXWYDAIPPFDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiophene ring, a piperazine ring, and a carboxamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and thiophene) and a piperazine ring could result in a fairly rigid structure. The carboxamide group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could increase its polarity and potentially its solubility in water . The aromatic rings might contribute to its stability and possibly its color .

Scientific Research Applications

Anticancer Activity

  • Piperazine derivatives, including compounds similar to 3-Oxo-4-pyridin-3-yl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, have been evaluated for their potential anticancer activities. For example, Kumar et al. (2013) studied the synthesis of piperazine-2,6-dione derivatives and found that they exhibited good anticancer activity against various cancer cell lines (Kumar, 2013).
  • Additionally, a study by Mekky et al. (2021) explored the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), which could be relevant to the study of similar compounds for cancer treatment (Mekky, 2021).

Antipsychotic Potential

  • Heterocyclic analogs of piperazine carboxamides, similar to the target compound, were synthesized and evaluated for their potential as antipsychotic agents. For instance, a study by Norman et al. (1996) showed that certain derivatives exhibited potent in vivo antipsychotic activities (Norman, 1996).

Anti-Inflammatory and Analgesic Properties

  • Research by Abu‐Hashem et al. (2020) into novel benzodifuranyl derivatives, which are structurally related to piperazine carboxamides, indicated potential anti-inflammatory and analgesic effects (Abu‐Hashem, 2020).

Antimicrobial Activity

  • Patel et al. (2012) conducted a study on thiazolidinone derivatives linked with pyridin-2-yl-piperazine, demonstrating significant antimicrobial activity against various bacteria and fungi, highlighting the potential of related compounds in antimicrobial research (Patel, 2012).

Novel Synthesis and Structural Studies

  • The synthesis process and structural studies of similar compounds have also been a focus. For instance, Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, contributing to the understanding of the chemical properties and potential applications of these compounds (Wei, 2016).
  • Vrabel et al. (2014) investigated the electronic structure and novel synthesis of piperidine-2-carboxylic acid derivatives, providing insights into the molecular interactions and crystal structures of such compounds (Vrabel, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied as a potential drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific studies, it’s difficult to predict these properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, it could be investigated as a potential pharmaceutical compound, given the medicinal relevance of its functional groups .

properties

IUPAC Name

3-oxo-4-pyridin-3-yl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-14-11-18(15(21)17-10-13-4-2-8-22-13)6-7-19(14)12-3-1-5-16-9-12/h1-5,8-9H,6-7,10-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXWYDAIPPFDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NCC2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.